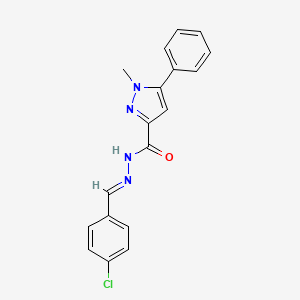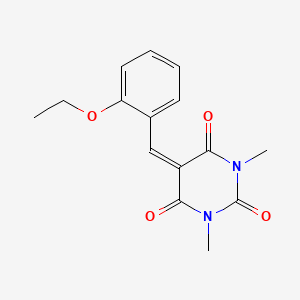
5-(bromomethyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine hydrobromide
Vue d'ensemble
Description
5-(bromomethyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine hydrobromide, also known as BPTA, is a chemical compound that has been widely studied for its potential use in scientific research. BPTA is a thiazole derivative that contains a bromomethyl group and a phenyl group. It is a white crystalline powder that is soluble in water and organic solvents.
Mécanisme D'action
5-(bromomethyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine hydrobromide acts as a reversible inhibitor of PTP activity by forming a covalent bond with the active site cysteine residue of the enzyme. This covalent bond blocks the access of substrates to the active site, thereby inhibiting the catalytic activity of the enzyme. 5-(bromomethyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine hydrobromide has been shown to be selective for certain PTPs, such as PTP1B and TCPTP, and has little or no effect on other phosphatases.
Biochemical and Physiological Effects:
5-(bromomethyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine hydrobromide has been shown to have a variety of biochemical and physiological effects in cellular and animal models. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 5-(bromomethyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine hydrobromide has also been shown to improve insulin sensitivity in animal models of diabetes by inhibiting PTP1B, which is a negative regulator of insulin signaling. In addition, 5-(bromomethyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine hydrobromide has been shown to have anti-inflammatory effects by inhibiting the activity of PTPs that are involved in the regulation of immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(bromomethyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine hydrobromide in lab experiments is its selectivity for certain PTPs, which allows for the specific modulation of signaling pathways that are involved in various cellular processes. Another advantage is its reversible inhibition of PTP activity, which allows for the recovery of enzyme activity after the removal of 5-(bromomethyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine hydrobromide. However, one limitation of using 5-(bromomethyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine hydrobromide is its potential toxicity and off-target effects, which need to be carefully evaluated in experimental systems.
Orientations Futures
There are several future directions for the use of 5-(bromomethyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine hydrobromide in scientific research. One direction is the development of more potent and selective inhibitors of PTPs based on the structure of 5-(bromomethyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine hydrobromide. Another direction is the evaluation of the therapeutic potential of 5-(bromomethyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine hydrobromide and its derivatives in animal models of disease, such as cancer and diabetes. Finally, the use of 5-(bromomethyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine hydrobromide in combination with other drugs or therapies may lead to synergistic effects that enhance their efficacy.
Applications De Recherche Scientifique
5-(bromomethyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine hydrobromide has been studied for its potential use as a tool compound in scientific research. It has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that regulate the phosphorylation of proteins. By inhibiting PTP activity, 5-(bromomethyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine hydrobromide can modulate signaling pathways that are involved in various cellular processes, such as cell growth, differentiation, and apoptosis.
Propriétés
IUPAC Name |
5-(bromomethyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2S.BrH/c11-6-9-7-12-10(14-9)13-8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPXEDGHUOJOOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=N1)NC2=CC=CC=C2)CBr.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(bromomethyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine;hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)acrylonitrile](/img/structure/B3837987.png)
![N-[4-({4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}amino)phenyl]acetamide](/img/structure/B3837995.png)

![3-(1-pyrenyl)-1-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one](/img/structure/B3838015.png)


![3-(2,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838028.png)



![5-[4-(diethylamino)benzylidene]-1-(1-naphthyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3838068.png)

